Morindone

Colorectal Cancer Cytotoxicity Antiproliferative

Morindone (1,2,5-trihydroxy-6-methylanthraquinone; C₁₅H₁₀O₅; MW 270.24) is a naturally occurring anthraquinone isolated predominantly from Morinda species, including M. tinctoria and M.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 478-29-5
Cat. No. B1201549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorindone
CAS478-29-5
Synonymsmorindone
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O
InChIInChI=1S/C15H10O5/c1-6-2-3-7-10(12(6)17)13(18)8-4-5-9(16)15(20)11(8)14(7)19/h2-5,16-17,20H,1H3
InChIKeyBATFHSIVMJJJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morindone (CAS 478-29-5): Anthraquinone Procurement Guide for Colorectal Cancer and Dye Research Applications


Morindone (1,2,5-trihydroxy-6-methylanthraquinone; C₁₅H₁₀O₅; MW 270.24) is a naturally occurring anthraquinone isolated predominantly from Morinda species, including M. tinctoria and M. citrifolia [1]. The compound exists as red needle-like crystals with a melting point of 284 °C [2]. As an anthraquinone derivative, morindone shares structural features with several in-class analogs, yet exhibits distinct substitution patterns and biological targeting profiles that preclude simple substitution. Its dual utility—as both a functional dye for textiles and as a research compound with validated activity against colorectal cancer cell lines—defines its procurement niche .

CRC cell model studies Targets TP53 and KRAS mutation-driven pathways in colorectal cancer research
Functional dye research Natural anthraquinone colorant for textiles with reported antimicrobial/UV properties
Procurement note Distinct 1,2,5-trihydroxy-6-methyl pattern limits substitution by common anthraquinone analogs

Why Generic Anthraquinone Substitution Fails: Morindone's Distinct Target Engagement Profile


Anthraquinones such as emodin, alizarin, damnacanthal, and rubiadin share a common tricyclic core but diverge significantly in substitution patterns, which dictate target specificity and therapeutic window. Morindone's 1,2,5-trihydroxy-6-methyl substitution configuration confers distinct binding properties compared to emodin (which is isomeric but structurally rearranged) and alizarin (1,2-dihydroxy only) [1]. Critically, morindone demonstrates unique downregulation of mutated TP53 and KRAS gene expression—a property not consistently observed across other Morinda-derived anthraquinones such as damnacanthal [2]. Additionally, morindone's DNA intercalation occurs without observed toxicity, contrasting sharply with standard intercalators like ethidium bromide [3]. These functional divergences mean that substituting morindone with a structurally similar anthraquinone will yield non-equivalent experimental outcomes, particularly in colorectal cancer models and DNA-binding studies.

Emodin / Structural isomer shift
Rearranged anthraquinone core may alter target engagement and intercalation profile compared to morindone
Damnacanthal / Gene regulation mismatch
Closest Morinda analog does not replicate TP53/KRAS downregulation pre-transfection; pathway-response endpoints may differ
Ethidium bromide / Safety context mismatch
Known mutagenic intercalator; morindone's reported non-toxic DNA binding limits direct substitution in safe-probe applications

Morindone Quantitative Differentiation Evidence: Comparative Data Against Anthraquinone Analogs


Selective Antiproliferative Activity of Morindone Against Colorectal Cancer Cell Lines: Comparative Cytotoxicity Data

Morindone exhibits potent and selective cytotoxicity against colorectal cancer cell lines, with reported IC₅₀ values of approximately 2.72 μg/mL against SNU-1 cells and 2.93 μg/mL against LS-174T cells [1]. In a direct head-to-head comparison study, morindone treatment resulted in lowered IC₅₀ values following gene knockdown of TP53 and KRAS, demonstrating sensitization of CRC cells [2]. While damnacanthal also showed anti-proliferative effects in the same study, only morindone downregulated the gene expression of mutated TP53 and KRAS prior to transfection, indicating a distinct mechanistic advantage [2].

CRC Cytotoxicity
Head-to-head
IC₅₀ 2.72 μg/mL (SNU-1), 2.93 μg/mL (LS-174T); unique downregulation of mutated TP53 and KRAS pre-transfection
Supports CRC cell-model endpoint review
Qualitative gene regulation difference; damnacanthal did not show pre-transfection effect
Colorectal Cancer Cytotoxicity Antiproliferative

DNA Intercalation Binding Affinity: Morindone vs. Ethidium Bromide Comparative Analysis

Morindone demonstrates superior DNA binding affinity compared to ethidium bromide, a standard mutagenic intercalator. In silico docking studies yielded a binding score of -5.79 for morindone, compared to -5.02 for ethidium bromide [1]. Critically, morindone achieved this enhanced binding without exhibiting toxicity to DNA—electrophoretic analysis confirmed that morindone rendered protection to DNA exposed to H₂O₂ oxidative damage [1]. This contrasts with ethidium bromide's established mutagenicity and represents a unique safety-profile advantage among DNA-intercalating agents [1].

DNA Intercalation
Head-to-head
Binding score -5.79 (morindone) vs -5.02 (ethidium bromide); protective effect against H₂O₂ damage
Supports non-mutagenic DNA probe development
Reported higher binding affinity with DNA protection; ethidium bromide is mutagenic
DNA Intercalation Spectroscopy Molecular Docking

Topoisomerase II Inhibition: Morindone and Damnacanthal Comparative IC₅₀ Analysis

In a direct comparative study of anthraquinones isolated from Neonauclea calycina, morindone and damnacanthal were evaluated for inhibitory activity against DNA topoisomerase II. Morindone exhibited an IC₅₀ of 21 μg/mL, which was statistically comparable to damnacanthal's IC₅₀ of 20 μg/mL [1]. Both compounds demonstrated intensive inhibitory effects, establishing morindone as equipment to damnacanthal in this specific enzymatic assay [1].

Topoisomerase II
Head-to-head
IC₅₀ 21 μg/mL (morindone) vs 20 μg/mL (damnacanthal); statistically comparable
Reported comparable enzyme inhibition
Functional equivalence in topo II assay; gene modulation advantage distinct
Topoisomerase II Enzyme Inhibition Anticancer

Antioxidant Activity: Morindone vs. α-Tocopherol in Ferric Thiocyanate Assay

In the ferric thiocyanate (FTC) antioxidant assay, morindone demonstrated stronger antioxidant activity than α-tocopherol (vitamin E), a standard reference antioxidant [1]. However, when evaluated for DPPH free radical scavenging activity, morindone exhibited an IC₅₀ of 40.6 μg/mL, which is substantially higher (less potent) than the reference [1]. This assay-dependent performance profile indicates that morindone's antioxidant mechanism favors lipid peroxidation inhibition over direct radical scavenging [1].

Antioxidant Activity
Head-to-head
FTC assay: morindone > α-tocopherol; DPPH IC₅₀ 40.6 μg/mL
Assay-dependent antioxidant profile favors lipid peroxidation studies
DPPH radical scavenging less potent than reference; lipid context-dependent
Antioxidant Ferric Thiocyanate Free Radical

Thermal Stability and Dye Fastness: Morindone vs. Modern Synthetic Dyestuffs

Morindone, with a melting point of 284 °C, demonstrates adequate thermal stability for textile dyeing applications requiring mordanting and heat fixation [1]. However, compared to modern synthetic dyestuffs, morindone is characterized as not as fast or as stable [2]. This limitation is acknowledged in the literature and defines morindone's appropriate use case: functional textile applications where its antimicrobial and UV-protective properties provide added value beyond color fastness [3]. The compound produces red, purple, and chocolate shades with mordants, and dyes wool and silk in orange shades with soap fastness [1].

Dye Fastness
Class-level
Melting point 284 °C; lower fastness/stability vs modern synthetic dyes
Functional dye context with fastness limitations
Soap fastness on wool/silk; antimicrobial/UV properties add value beyond color stability
Textile Dyeing Color Fastness Natural Colorant

Multi-Target Binding Affinity: Morindone's Polypharmacology Against β-Catenin, MDM2-p53, and KRAS

In silico molecular docking studies demonstrate that morindone exhibits significant binding affinity towards multiple protein targets including β-catenin, MDM2-p53, and KRAS [1]. Comparative in silico prediction among anthraquinones from Morinda citrifolia indicated that morindone and rubiadin exhibit comparable binding affinity towards these multi-targets [2]. This polypharmacological profile—targeting components of the Wnt/β-catenin, p53, and KRAS signaling pathways simultaneously—distinguishes morindone from anthraquinones with more restricted target engagement profiles [1].

Multi-Target Binding
Class-level
In silico affinity for β-catenin, MDM2-p53, KRAS; binding comparable to rubiadin
Polypharmacology screening context
Quantitative scores not reported; based on in silico prediction models
Polypharmacology Multi-Target Molecular Docking

Morindone (CAS 478-29-5): Optimal Research and Industrial Application Scenarios


Colorectal Cancer Research Targeting TP53 and KRAS Mutations

Based on direct comparative evidence, morindone is uniquely suited for colorectal cancer studies investigating TP53 and KRAS mutation-driven pathways. Unlike damnacanthal, morindone downregulates mutated TP53 and KRAS gene expression in HCT116 and HT29 cells, with demonstrated IC₅₀ values of 2.72 μg/mL (SNU-1) and 2.93 μg/mL (LS-174T) [1]. Gene knockdown studies further showed that CRC cells are sensitized to morindone treatment, resulting in lowered IC₅₀ values [2]. This specific gene-targeting activity makes morindone the preferred anthraquinone for studies requiring direct modulation of these high-frequency CRC mutations.

Non-Toxic DNA Intercalation and Nucleic Acid Structural Probing

Morindone's demonstrated superiority over ethidium bromide in DNA binding affinity (binding score -5.79 vs. -5.02) combined with its established non-toxic profile and protective effect against oxidative DNA damage qualifies it for applications requiring DNA visualization or structural interrogation without mutagenic risk [1]. Spectroscopic evidence confirms morindone intercalates with both natural and synthetic DNA duplexes, and nuclear-specific staining of tissues has been demonstrated microscopically [1]. This scenario is particularly relevant for diagnostic probe development and DNA-directed therapeutic investigations where safety and binding efficacy are co-requirements.

Functional Textile Development with Antimicrobial and UV-Protective Properties

While morindone exhibits lower fastness and stability compared to modern synthetic dyestuffs, its documented antimicrobial activity and UV-protective properties on dyed textiles create a distinct application niche [1]. The compound produces red, purple, and chocolate shades on cotton, wool, and silk when used with metal mordants, and demonstrates soap fastness on protein fibers [2]. This scenario applies to research and development of functional bio-colourants where the combined antimicrobial/UV-protective performance justifies the trade-off in absolute color stability, particularly for heritage textile conservation and sustainable material science investigations [1].

Multi-Target Polypharmacology Screening in Oncology

In silico evidence establishes morindone as a multi-target binder with significant affinity towards β-catenin, MDM2-p53, and KRAS [1]. This polypharmacological profile distinguishes morindone from anthraquinones with narrower target engagement and positions it as a valuable tool compound for screening cascades evaluating multi-target therapeutic strategies in oncology [1]. Procurement of a single compound capable of simultaneously engaging three clinically validated oncogenic pathways streamlines experimental design for proof-of-concept studies in Wnt/β-catenin, p53, and KRAS signaling networks.

Application
Selection Property
Validation Focus
CRC cell model studies
TP53/KRAS pathway modulation context
Gene expression modulation endpoints
Non-mutagenic DNA probe studies
Non-toxic intercalation profile
DNA binding and oxidative damage endpoints
Functional textile research
Natural dye with added functionality
Antimicrobial/UV-protective performance validation
Polypharmacology screening
Multi-target in silico profile
β-catenin/MDM2-p53/KRAS binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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